molecular formula C16H14ClNO2 B5417094 N-[3-(allyloxy)phenyl]-3-chlorobenzamide

N-[3-(allyloxy)phenyl]-3-chlorobenzamide

Cat. No.: B5417094
M. Wt: 287.74 g/mol
InChI Key: XVAKAIVXNOSBDY-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-3-chlorobenzamide is an aromatic amide derivative featuring a 3-chlorobenzoyl group linked to a 3-(allyloxy)phenyl moiety.

Properties

IUPAC Name

3-chloro-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-2-9-20-15-8-4-7-14(11-15)18-16(19)12-5-3-6-13(17)10-12/h2-8,10-11H,1,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAKAIVXNOSBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • N-[2-(allyloxy)phenyl]-3-chlorobenzamide (CAS: 899509-25-2): Key Difference: The allyloxy group is at the ortho (2-position) instead of the meta (3-position) on the phenyl ring. Impact: Positional isomerism may alter hydrogen bonding and steric interactions.
  • N-[3-(allyloxy)phenyl]-4-methoxybenzamide :

    • Key Difference : Replaces the 3-chloro substituent with a 4-methoxy group.
    • Biological Relevance : This compound demonstrated potent antifungal activity against C. albicans, downregulating virulence genes (e.g., SAP5, ECE1) by 2–3-fold in transcriptomic studies. The methoxy group may enhance solubility compared to the chloro analog .

Substituent Variations on the Benzoyl Ring

  • N-(Phenyl)-3-chlorobenzamide: Structure: Lacks the allyloxy group entirely. Physical Properties: Melting point 135–138°C; IR νmax (C=O) at 1654 cm⁻¹.
  • 3-Chloro-N-(3-chlorophenyl)benzamide (N3CP3CBA) :

    • Structure : Features dual chloro substituents (3-chloro on both benzoyl and aniline rings).
    • Crystallography : The asymmetric unit contains two molecules with distinct conformations. Dihedral angles between the benzoyl and aniline rings are ~7–9°, facilitating dense packing via N–H⋯O hydrogen bonds. This contrasts with the single chloro and allyloxy groups in the target compound, which may reduce crystallinity .

Functional Group Modifications

  • N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) :

    • Structure : Replaces the amide oxygen with a thiourea group (–NH–C(=S)–).
    • Biological Activity : Exhibited IC₅₀ values ~2–3× lower than 5-fluorouracil (5-FU) in cytotoxicity assays, suggesting that sulfur enhances interactions with cellular targets .
  • N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide :

    • Structure : Incorporates a benzoxazole ring instead of allyloxy.
    • Properties : Higher logP (5.44) and polar surface area (40.14 Ų) compared to the allyloxy analog, indicating greater lipophilicity and hydrogen-bonding capacity .

Hybrid and Complex Derivatives

  • 4-chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide :

    • Structure : Contains a nitro group and dual benzamide moieties.
    • Impact : The electron-withdrawing nitro group may enhance metabolic stability but reduce solubility .
  • 3-chloro-N-[2-(3-chlorophenyl)ethyl]benzamide: Structure: Uses a phenethyl linker instead of allyloxy.

Discussion of Structural and Functional Trends

  • Chloro vs. Methoxy groups improve solubility and may engage in hydrogen bonding .
  • Allyloxy vs.
  • Thiourea vs. Amide : Thiourea derivatives (e.g., BATU-02) show enhanced cytotoxicity, likely due to stronger metal coordination or enzyme inhibition via sulfur interactions .

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